2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methoxybenzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base, often sodium hydroxide or potassium hydroxide, facilitates the formation of the methylene bridge between the two aromatic systems.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-[oxo(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione.
Reduction: Formation of 2-[hydroxy(4-methoxyphenyl)methyl]-1H-indene-1,3(2H)-dione.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Additionally, its ability to undergo redox reactions can influence cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione: Similar in structure but with different substituents on the aromatic rings.
4-hydroxy-2-quinolones: Another class of compounds with a similar bicyclic structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the indene ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[hydroxy-(4-methoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLXEYCERATDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.